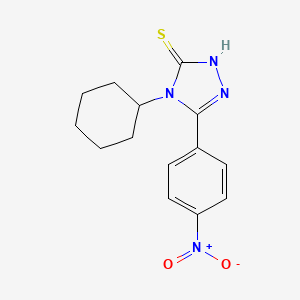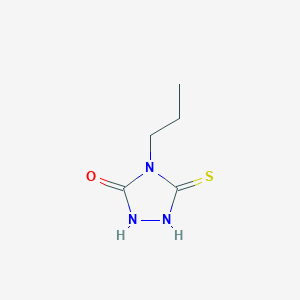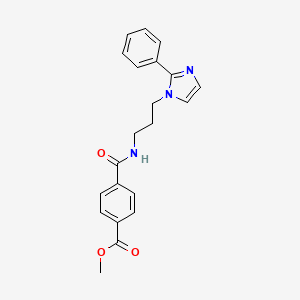
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol, also known as CNPTT, is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, it has been reported that this compound inhibits the growth of fungi by disrupting the fungal cell wall and membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to possess significant biochemical and physiological effects. It has been reported that this compound inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to possess significant antioxidant activity. Furthermore, this compound has been reported to possess significant anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol possesses several advantages and limitations for lab experiments. The advantages include its simple and efficient synthesis method, high purity, and significant biological activity. The limitations include its low solubility in water, which limits its biological activity, and its potential toxicity, which requires careful handling.
Future Directions
There are several future directions for the research on 4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol. One of the future directions is to study the potential applications of this compound in the field of nanotechnology. Additionally, further studies are required to investigate the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and material science. Finally, it is essential to study the toxicity and safety of this compound to determine its potential as a therapeutic agent.
Synthesis Methods
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclohexyl isothiocyanate with 4-nitrophenyl hydrazine hydrochloride in the presence of triethylamine. The reaction takes place under reflux conditions in ethanol, and the product is obtained in good yield with high purity. The synthesized compound can be characterized using various spectroscopic techniques such as NMR, IR, and MS.
Scientific Research Applications
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the field of medicine, this compound has been shown to possess significant anticancer, antifungal, and antibacterial activities. It has been reported that this compound inhibits the growth of various cancer cell lines such as MCF-7, HeLa, and A549. Additionally, this compound has been shown to possess potent antifungal activity against Candida albicans and Aspergillus niger. In the field of agriculture, this compound has been reported to possess significant herbicidal activity against various weed species. Furthermore, this compound has been used as a corrosion inhibitor in the material science field.
properties
IUPAC Name |
4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLXPTUIFQZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)


![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)



![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)